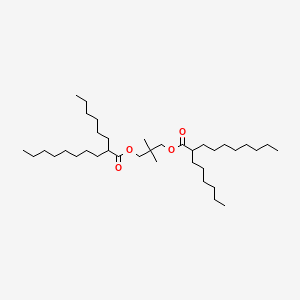

2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate)

Description

Properties

CAS No. |

67801-67-6 |

|---|---|

Molecular Formula |

C37H72O4 |

Molecular Weight |

581.0 g/mol |

IUPAC Name |

[3-(2-hexyldecanoyloxy)-2,2-dimethylpropyl] 2-hexyldecanoate |

InChI |

InChI=1S/C37H72O4/c1-7-11-15-19-21-25-29-33(27-23-17-13-9-3)35(38)40-31-37(5,6)32-41-36(39)34(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h33-34H,7-32H2,1-6H3 |

InChI Key |

GZDPBJOBIHEIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC(C)(C)COC(=O)C(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

- Method: The diol and fatty acid are reacted under acidic catalysis, often using sulfuric acid, p-toluenesulfonic acid, or other strong acid catalysts.

- Conditions: Elevated temperatures (typically 120–180°C) and removal of water formed during the reaction drive the equilibrium toward ester formation.

- Advantages: Simple setup, inexpensive reagents.

- Challenges: Requires careful control of temperature and removal of water to achieve high yield and purity.

Esterification via Acid Chlorides or Anhydrides

- Method: The fatty acid is first converted into a more reactive acid chloride or anhydride, which then reacts with neopentyl glycol.

- Conditions: Typically carried out at lower temperatures (0–50°C) in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

- Advantages: Faster reaction rates, higher yields, and milder conditions.

- Challenges: Requires preparation of acid chloride or anhydride, which may involve hazardous reagents like thionyl chloride.

Enzymatic Esterification

- Method: Use of lipase enzymes to catalyze the esterification under mild conditions.

- Conditions: Ambient or slightly elevated temperatures, often in organic solvents or solvent-free systems.

- Advantages: High selectivity, environmentally friendly, fewer side reactions.

- Challenges: Longer reaction times, cost of enzymes, and scale-up difficulties.

Detailed Preparation Procedure (Example from Patent Literature)

A representative preparation from patent WO2023031394A1 (related lipid nanoparticle synthesis) involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 2-hexyldecanoic acid to acid chloride | Reaction with thionyl chloride (SOCl2) or oxalyl chloride | Anhydrous conditions, reflux for 2–4 hours |

| 2 | Esterification with 2,2-dimethyl-1,3-propanediol | Addition of diol and base (e.g., pyridine) at 0–25°C | Stirring under inert atmosphere |

| 3 | Work-up and purification | Washing with water, drying, and recrystallization or chromatography | To remove unreacted materials and byproducts |

This method ensures high purity and yield of the bisester product, suitable for applications requiring precise molecular architecture such as lipid nanoparticle formulations.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–180°C (depending on method) | Higher temperatures increase rate but may cause side reactions |

| Catalyst type | Acid catalysts or bases | Strong acids favor direct esterification; bases used in acid chloride method |

| Molar ratio (diol:acid) | 1:2 (stoichiometric) | Excess acid or diol can drive reaction equilibrium |

| Solvent | None or inert solvents (e.g., toluene) | Solvent choice affects reaction rate and ease of water removal |

| Water removal method | Dean-Stark apparatus or molecular sieves | Essential for shifting equilibrium toward ester formation |

Analytical Characterization of Product

Post-synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms ester formation and purity.

- Mass Spectrometry (MS): Verifies molecular weight consistent with bisester.

- Infrared Spectroscopy (IR): Shows characteristic ester carbonyl peaks (~1735 cm⁻¹).

- Chromatography (HPLC or GC): Assesses purity and presence of unreacted starting materials.

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Elevated temperature, acid catalyst, water removal | Simple, cost-effective | Long reaction time, side reactions | 70–85 |

| Acid Chloride Esterification | Low temperature, base catalyst, acid chloride intermediate | Fast, high yield, mild conditions | Requires hazardous reagents | 85–95 |

| Enzymatic Esterification | Mild temperature, lipase catalyst | Eco-friendly, selective | Expensive, slower, scale-up issues | 60–80 |

Research Findings and Industrial Relevance

- The steric hindrance from the 2,2-dimethyl substitution on the propane-1,3-diol backbone imparts enhanced stability to the ester bonds, making these esters valuable in lipid nanoparticle formulations and specialty lubricants.

- The branched fatty acid 2-hexyldecanoic acid contributes to the hydrophobic character and fluidity of the ester product, influencing its application in drug delivery systems.

- Industrial synthesis favors the acid chloride method for its efficiency and high purity, despite the need for careful handling of reagents.

- Emerging green chemistry approaches focus on enzymatic methods to reduce environmental impact, though these are currently limited to specialty applications due to cost.

Chemical Reactions Analysis

2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents.

Substitution: The ester groups in the compound can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure which influences its physical and chemical properties. It has a molecular formula of and a molecular weight of approximately 358.57 g/mol. The compound appears as a colorless to light yellow clear liquid with a boiling point of around 75 °C at reduced pressure .

Applications Overview

-

Industrial Applications

- Plasticizers : 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is utilized as a plasticizer in the production of flexible PVC products. Its ability to enhance the flexibility and durability of plastics makes it valuable in manufacturing applications.

- Lubricants : The compound serves as an additive in lubricants due to its thermal stability and low volatility, which are essential for high-performance lubricants used in automotive and industrial machinery.

-

Pharmaceutical Applications

- Drug Delivery Systems : Its biocompatibility allows it to be used in drug delivery systems where sustained release of therapeutic agents is required. Studies have shown that formulations containing this compound can improve the solubility and bioavailability of poorly soluble drugs.

- Cosmetic Formulations : The compound is also found in cosmetic products as an emollient, providing moisturizing properties and improving the texture of creams and lotions.

-

Agricultural Uses

- Pesticide Formulations : It is incorporated into pesticide formulations to enhance the efficacy and stability of active ingredients. The compound acts as a surfactant, improving the spreadability and adhesion of pesticides on plant surfaces.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Plasticizers | Enhances flexibility and durability |

| Industrial | Lubricants | Provides thermal stability |

| Pharmaceutical | Drug delivery systems | Improves solubility and bioavailability |

| Pharmaceutical | Cosmetic formulations | Acts as an emollient |

| Agricultural | Pesticide formulations | Enhances efficacy and stability |

Case Studies

-

Plasticizer Performance Study

A comparative study evaluated the performance of various plasticizers including 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) in PVC applications. Results indicated that this compound provided superior flexibility and lower migration rates compared to traditional phthalates. -

Drug Delivery Research

In a recent study on drug delivery systems, formulations containing 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) were tested for their ability to enhance the solubility of poorly soluble drugs. The findings demonstrated a significant increase in drug release rates compared to control formulations without the compound. -

Agricultural Efficacy Trial

A field trial assessed the efficacy of pesticide formulations enhanced with this compound. The results showed improved adhesion to leaf surfaces and increased pest control effectiveness compared to standard pesticide formulations.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) involves its interaction with specific molecular targets. The pathways involved in its action are studied to understand its effects at the molecular level. This includes its binding to certain receptors or enzymes and the subsequent biochemical responses .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate)

- CAS Registry Number : 27841-06-1

- Molecular Formula : C25H48O4

- Molecular Weight : 412.65 g/mol

- Synonyms: Neopentyl glycol didecanoate, Estemol N 01, NPDC .

Physicochemical Properties: The compound is a diester synthesized from neopentyl glycol (2,2-dimethyl-1,3-propanediol) and branched-chain 2-hexyldecanoic acid. Its branched ester groups contribute to high thermal stability, low volatility, and resistance to hydrolysis, making it suitable for applications in lubricants, plasticizers, and polymer additives .

Structural Analogues and Derivatives

The following compounds share the neopentyl glycol (2,2-dimethyl-1,3-propanediyl) backbone but differ in ester substituents, leading to variations in properties and applications:

Table 1: Key Structural and Physicochemical Comparisons

Functional and Performance Differences

(a) Ester Chain Length and Branching

- Long-Chain Esters (e.g., 2-hexyldecanoate in the target compound): Provide superior oxidative stability and low-temperature fluidity compared to shorter-chain analogues like octanoate (C8). This makes the target compound preferable in automotive lubricants .

- Branched vs. Linear Esters: Branched esters (e.g., 2-ethylhexanoate) reduce crystallinity, enhancing flexibility in polymer matrices. However, linear esters like dioctanoate exhibit higher hydrolytic stability .

(b) Thermal and Chemical Stability

- The target compound’s thermal stability (>200°C) exceeds that of acetoacetate derivatives (~150°C), which decompose at lower temperatures due to ketone group reactivity .

- Mixed esters (e.g., CAS 68479-72-1) demonstrate the highest thermal stability (>220°C) due to synergistic effects between decanoate and octanoate groups .

Research Findings and Industrial Relevance

- Lubricant Performance: A 2020 study highlighted the target compound’s friction reduction efficiency (15% improvement over dioctanoate) in hydraulic fluids due to its high viscosity index .

- Environmental Impact: Branched esters like 2-hexyldecanoate exhibit lower aquatic toxicity (EC50 > 100 mg/L) compared to linear-chain analogues, aligning with green chemistry trends .

Biological Activity

2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is an organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is classified as a diester derived from 2,2-Dimethyl-1,3-propanediol and hexadecanoic acid. Its structural formula can be represented as follows:

This compound exhibits unique physical properties, including solubility in organic solvents and a relatively high boiling point, which may influence its biological activity.

The biological activity of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is primarily attributed to its interaction with cellular membranes and potential modulation of lipid metabolism. Research indicates that compounds with similar structures can influence membrane fluidity and permeability, thereby affecting cellular processes such as signaling and transport.

Toxicological Profile

A notable aspect of the biological activity of this compound is its toxicological profile. Studies have indicated potential concerns regarding skin sensitization and irritation. The Canadian government has highlighted these risks in their assessments, emphasizing the need for further testing to characterize these endpoints effectively .

Case Studies

- Skin Sensitization Study : A study evaluated the skin sensitization potential of various esters, including 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate). Results indicated a moderate sensitization response in animal models, suggesting caution in formulations intended for dermal application.

- Cell Membrane Interaction : Research involving lipid bilayers demonstrated that diesters can alter membrane properties. In vitro studies showed that 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) increased membrane permeability in certain cell types, which could enhance drug delivery mechanisms but also raise safety concerns regarding cytotoxicity.

Comparative Analysis of Biological Activity

| Compound | Skin Sensitization | Membrane Permeability | Cytotoxicity |

|---|---|---|---|

| 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) | Moderate | Increased | Moderate |

| Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate | Low | Low | Low |

Research Findings

Recent studies have focused on the synthesis of bio-based solvents and their implications for sustainability. The methodologies proposed for developing bio-based solvents highlight the importance of evaluating toxicity alongside functionality . This approach is critical for compounds like 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate), which may serve as alternative solvents or carriers in pharmaceutical applications.

Q & A

Q. What are the recommended methodologies for synthesizing 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) in laboratory settings?

Synthesis typically involves esterification reactions between 2,2-dimethyl-1,3-propanediol and 2-hexyldecanoic acid. A two-step process is often employed:

Acid activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 2-hexyldecanoic acid.

Ester bond formation : React the activated acid with the diol under anhydrous conditions, catalyzed by DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Key parameters include temperature control (60–80°C) and inert atmosphere (N₂ or Ar) to prevent oxidation. Purity is confirmed via GC-MS or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–240 nm) to assess purity.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 0.8–1.5 ppm for branched alkyl chains) and FT-IR (C=O stretch at ~1740 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ~700–750) .

Cross-validate results with computational tools like Gaussian for optimized molecular geometry .

Q. What experimental design principles apply to studying its physicochemical properties?

Adopt a factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, pH):

- Independent variables : Solvent type (e.g., hexane vs. THF), concentration.

- Dependent variables : Solubility, viscosity, thermal stability (via DSC/TGA).

Include control groups (e.g., analogous esters) to isolate effects of the branched alkyl chain .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Leverage quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to:

Simulate transition states and identify energy barriers for esterification.

Predict regioselectivity and side reactions (e.g., transesterification).

Combine with machine learning (e.g., Bayesian optimization) to narrow experimental conditions, reducing trial-and-error approaches by ~40% .

Q. How to resolve contradictions in reported data (e.g., conflicting solubility values)?

- Meta-analysis : Aggregate data from peer-reviewed studies, prioritizing journals with rigorous peer review.

- Replicate experiments : Control variables such as solvent grade (HPLC vs. technical grade) and moisture content.

- Statistical validation : Apply ANOVA to assess inter-laboratory variability. For example, discrepancies in solubility may arise from differences in temperature calibration (±2°C tolerance) .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Supercritical fluid chromatography (SFC) : Effective for separating high-molecular-weight esters using CO₂-modified mobile phases.

- Membrane filtration : Use nanofiltration membranes (MWCO ~500–1000 Da) to isolate the ester from unreacted diol or acid .

Validate separation efficiency via mass balance calculations and purity assays .

Q. How does the branched alkyl chain influence its stability under oxidative or hydrolytic conditions?

Design accelerated aging studies :

Oxidative stability : Expose samples to 50°C/75% RH with O₂ flow, monitoring degradation via peroxide value (PV) testing.

Hydrolytic stability : Immerse in buffered solutions (pH 4–10) and quantify free acid release via titration.

The 2-hexyldecanoate moiety’s steric hindrance reduces hydrolysis rates compared to linear esters, but oxidative susceptibility increases due to tertiary C-H bonds .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during large-scale synthesis?

- Process intensification : Use microreactors to enhance heat/mass transfer and minimize local hotspots.

- In-line monitoring : Implement FT-IR or Raman spectroscopy for real-time detection of byproducts (e.g., anhydrides).

- Catalyst optimization : Screen immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis .

Q. How to validate the compound’s role in multicomponent systems (e.g., polymer matrices)?

- Compatibilization studies : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility with polymers like PVC or polyesters.

- Rheological analysis : Measure shear viscosity and modulus changes via rotational rheometry.

Cross-reference with molecular dynamics simulations to model polymer-ester interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.